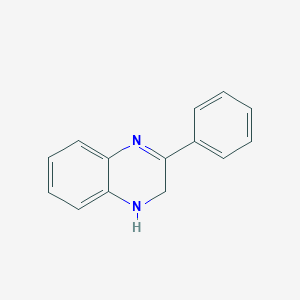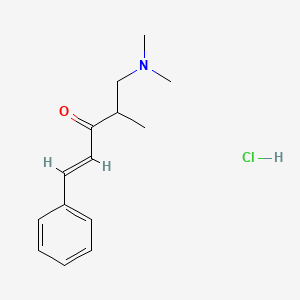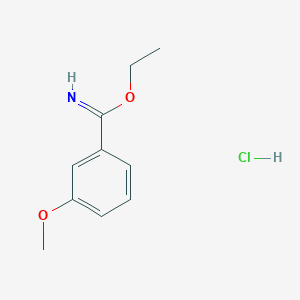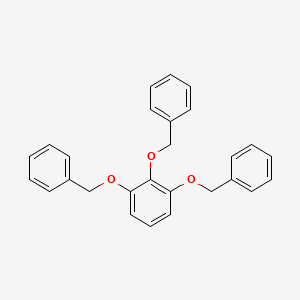![molecular formula C23H17ClN2O7 B1657047 [2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate CAS No. 5529-67-9](/img/structure/B1657047.png)
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group, a carbamoyl group, and a chloronitrobenzoyl group
Preparation Methods
The synthesis of [2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a methoxyphenyl compound with a suitable reagent to introduce the carbamoyl group.
Introduction of the Chloronitrobenzoyl Group: The intermediate compound is then reacted with a chloronitrobenzoyl reagent under specific conditions to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate has several scientific research applications, including:
Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the target molecules.
Comparison with Similar Compounds
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate can be compared with similar compounds such as:
Cresol: A simpler phenolic compound with different reactivity and applications.
4-Iodobenzoic Acid: A compound with a similar benzoic acid structure but different functional groups.
Methylcyclohexane: An organic compound with a different ring structure and applications.
Properties
CAS No. |
5529-67-9 |
|---|---|
Molecular Formula |
C23H17ClN2O7 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
[2-(4-methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate |
InChI |
InChI=1S/C23H17ClN2O7/c1-32-16-9-7-15(8-10-16)25-21(27)13-33-23(29)18-5-3-2-4-17(18)22(28)14-6-11-19(24)20(12-14)26(30)31/h2-12H,13H2,1H3,(H,25,27) |
InChI Key |
SEVUFEQYQGKBJV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-Difluorophenyl)sulfonyl-[3-(3-prop-2-enylimidazol-3-ium-1-yl)quinoxalin-2-yl]azanide](/img/structure/B1656965.png)
![2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl-[3-(3-prop-2-enylimidazol-3-ium-1-yl)quinoxalin-2-yl]azanide](/img/structure/B1656966.png)

![(2E)-2-[(2-bromo-4-nitroanilino)methylidene]cyclohexan-1-one](/img/structure/B1656969.png)
![2-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1656970.png)




![N-[1-[1-[2-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-oxoethyl]benzimidazol-2-yl]ethyl]-4-methylbenzamide](/img/structure/B1656980.png)

![[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate](/img/structure/B1656985.png)
![2-[4-(hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1656986.png)

